molecular formula C11H17ClN2O2 B1432272 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride CAS No. 1864064-76-5

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride

Cat. No.: B1432272
CAS No.: 1864064-76-5
M. Wt: 244.72 g/mol
InChI Key: VZFBOAMVDDUNHE-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride exhibits a distinctive geometric arrangement characterized by specific bond lengths, angles, and spatial orientations. The compound possesses a molecular formula of C₁₁H₁₇ClN₂O₂ with a molecular weight of 244.72 grams per mole, representing the hydrochloride salt form of the parent compound. The base compound, without the hydrochloride salt, has a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 grams per mole. The structural designation follows the International Union of Pure and Applied Chemistry nomenclature as 1,6-dimethyl-4-pyrrolidin-3-yloxypyridin-2-one hydrochloride.

The crystallographic analysis reveals that the compound adopts a specific three-dimensional configuration in the solid state. The pyridinone ring system maintains planarity, which is characteristic of aromatic heterocyclic compounds. The pyrrolidine ring attachment at the 3-position creates a significant geometric perturbation that influences the overall molecular conformation. Computational analysis indicates that the compound exhibits specific bond lengths within the pyridinone core, with the carbon-oxygen bond at the 4-position showing characteristic ether linkage properties. The methyl substituents at positions 1 and 6 introduce steric considerations that affect the overall molecular geometry and crystal packing arrangements.

Structural Parameter Value Reference
Molecular Formula (hydrochloride) C₁₁H₁₇ClN₂O₂
Molecular Weight (hydrochloride) 244.72 g/mol
Molecular Formula (base) C₁₁H₁₆N₂O₂
Molecular Weight (base) 208.26 g/mol
PubChem CID (hydrochloride) 76145522
PubChem CID (base) 72716700

The three-dimensional conformational analysis demonstrates that the pyrrolidine ring orientation relative to the pyridinone plane creates specific dihedral angles that influence intermolecular interactions. The ether oxygen bridge between the pyridinone and pyrrolidine systems exhibits characteristic bond angles that are consistent with typical ether linkages in heterocyclic systems. These geometric parameters directly influence the compound's physical properties and its behavior in various chemical environments.

Tautomeric Behavior of Pyridinone Core

The pyridinone core of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride exhibits characteristic tautomeric equilibrium behavior that significantly influences its chemical and physical properties. The 2-pyridinone system can exist in tautomeric equilibrium with its 2-hydroxypyridine form, a phenomenon extensively documented in pyridinone chemistry. This lactam-lactim tautomerism represents a fundamental aspect of pyridinone structural chemistry, where the hydrogen atom can migrate between the nitrogen and oxygen atoms of the heterocyclic system.

The tautomeric equilibrium in pyridinone compounds is influenced by both environmental factors and structural substitution patterns. In the solid state, the 2-pyridinone form predominates, as confirmed by crystallographic studies and infrared spectroscopy analysis. The presence of the characteristic carbonyl stretching frequency in infrared spectra and the absence of hydroxyl stretching frequencies provide definitive evidence for the pyridinone tautomer preference in the crystalline phase. The methyl substitution at the 1-position of the pyridinone ring in this compound prevents the formation of the hydroxypyridine tautomer, effectively locking the structure in the pyridinone form.

Solvent effects play a crucial role in determining the tautomeric equilibrium position. Polar solvents such as water and alcohols favor the pyridinone form, while nonpolar solvents show preference for the hydroxypyridine tautomer. The energy difference between these tautomeric forms has been measured through various spectroscopic techniques, with values ranging from 2.43 to 3.3 kilojoules per mole in the solid state and approximately 8.9 kilojoules per mole in the liquid state. These energy differences directly impact the compound's behavior in different chemical environments and influence its reactivity patterns.

The tautomeric behavior also affects the hydrogen bonding capabilities of the compound. The pyridinone form can participate in both hydrogen bond donation through the nitrogen-hydrogen group and hydrogen bond acceptance through the carbonyl oxygen atom. This dual functionality creates specific intermolecular interaction patterns that influence crystal packing and solid-state stability. The presence of additional substituents, particularly the pyrrolidin-3-yloxy group at the 4-position, introduces steric and electronic effects that can modulate the tautomeric equilibrium and affect the overall molecular behavior.

Conformational Dynamics of Pyrrolidin-3-Yloxy Substituent

The pyrrolidin-3-yloxy substituent in 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride exhibits significant conformational flexibility that influences the overall molecular behavior and intermolecular interactions. The pyrrolidine ring system adopts specific puckering conformations that are characteristic of five-membered ring systems containing nitrogen heteroatoms. These conformational preferences directly impact the spatial orientation of the ether linkage and the relative positioning of the pyrrolidine ring with respect to the pyridinone core.

Pyrrolidine rings typically exhibit two predominant pucker modes, specifically the carbon-4 exo and endo envelope conformations. The ratio between these conformational states can be controlled by appropriate substituents within the ring system. In the case of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride, the ether oxygen attachment at the 3-position of the pyrrolidine ring creates specific steric and electronic influences that affect the puckering preference. The puckering amplitude and pseudo-rotation phase angles provide quantitative measures of the ring conformation, with typical values for pyrrolidine systems showing puckering amplitudes around 0.4 angstroms.

The conformational dynamics of the pyrrolidine ring are further influenced by the ether linkage to the pyridinone system. This connection creates a semi-rigid framework that restricts certain rotational degrees of freedom while allowing for specific conformational adjustments. The oxygen bridge exhibits characteristic bond angles and distances that are consistent with ether linkages in heterocyclic systems. The spatial relationship between the pyrrolidine ring and the pyridinone plane creates specific dihedral angles that influence the overall molecular shape and intermolecular interaction patterns.

Conformational Parameter Typical Range Influence Factor
Puckering Amplitude (q₂) 0.35-0.45 Å Ring substitution pattern
Pseudo-rotation Phase Angle -180° to +180° Electronic effects
Dihedral Angle (ring systems) 60°-120° Steric interactions
C-O-C Bond Angle (ether) 110°-115° Hybridization state

The conformational preferences of the pyrrolidin-3-yloxy substituent also affect the compound's ability to participate in intermolecular interactions. Different conformational states present different spatial arrangements of hydrogen bond donors and acceptors, influencing crystal packing efficiency and stability. The flexibility of this substituent allows the molecule to adopt conformations that optimize intermolecular interactions while minimizing steric repulsions, contributing to the overall stability of the crystalline phase.

Hydrogen Bonding Patterns in Solid-State Configuration

The hydrogen bonding patterns in the solid-state configuration of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride represent a critical aspect of its structural characterization, directly influencing crystal stability, packing efficiency, and physical properties. The compound exhibits multiple hydrogen bonding capabilities through various functional groups, creating complex three-dimensional networks that define the crystalline architecture. The pyridinone core serves as both a hydrogen bond donor through the nitrogen-hydrogen group and a hydrogen bond acceptor through the carbonyl oxygen atom, while the pyrrolidine nitrogen provides additional hydrogen bonding sites.

The most significant hydrogen bonding interaction involves the formation of pyridinone homodimers through paired nitrogen-hydrogen to carbonyl oxygen bonds. These dimeric units create characteristic ring motifs with specific topological descriptors, typically exhibiting ring patterns that are fundamental to pyridinone crystal chemistry. The hydrogen bond distances and angles in these dimeric arrangements fall within typical ranges for nitrogen-hydrogen to oxygen interactions, with donor-acceptor distances typically ranging from 2.8 to 3.2 angstroms and bond angles approaching linearity.

The hydrochloride salt formation introduces additional hydrogen bonding possibilities through the chloride anion interactions. The protonated pyrrolidine nitrogen can participate in nitrogen-hydrogen to chloride interactions, creating ionic hydrogen bonds that contribute significantly to the overall crystal stability. These ionic interactions typically exhibit shorter bond distances and stronger interaction energies compared to neutral hydrogen bonds, influencing the overall thermodynamic stability of the crystalline phase. The spatial arrangement of these ionic hydrogen bonds creates specific geometric constraints that affect the overall crystal packing patterns.

The crystal packing analysis reveals that hydrogen bonding interactions extend beyond simple dimeric arrangements to create extended networks. These networks can form chain-like structures, layered arrangements, or three-dimensional frameworks depending on the specific geometric requirements and the availability of hydrogen bonding sites. The ether oxygen atom in the pyrrolidin-3-yloxy substituent can serve as a hydrogen bond acceptor, participating in additional intermolecular interactions that contribute to the overall stability of the crystal structure.

Hydrogen Bond Type Typical Distance (Å) Bond Angle Range Contribution to Stability
N-H···O (pyridinone dimer) 2.8-3.2 160°-180° Primary structural motif
N-H···Cl⁻ (ionic) 2.2-2.6 150°-180° High energy contribution
C-H···O (weak) 3.0-3.5 120°-160° Secondary stabilization
O···π (aromatic) 3.2-3.8 Variable Supplementary interaction

The temperature dependence of these hydrogen bonding patterns affects the thermal stability and phase transition behavior of the compound. As temperature increases, the weakening of hydrogen bonds can lead to conformational changes and potential phase transitions. The relative strengths of different hydrogen bonding interactions determine the thermal stability hierarchy, with ionic hydrogen bonds typically maintaining their integrity at higher temperatures compared to neutral hydrogen bonds. Understanding these patterns is essential for predicting the compound's behavior under various environmental conditions and for optimizing crystallization procedures to achieve desired polymorphic forms.

Properties

IUPAC Name

1,6-dimethyl-4-pyrrolidin-3-yloxypyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-5-10(6-11(14)13(8)2)15-9-3-4-12-7-9;/h5-6,9,12H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFBOAMVDDUNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves the nucleophilic substitution of a hydroxyl group on a pyridin-2(1H)-one derivative with a pyrrolidine moiety, forming an ether linkage at the 4-position of the pyridine ring. The key precursor is typically 4-hydroxypyridin-2(1H)-one bearing methyl groups at positions 1 and 6.

Key Reaction: Mannich-Type Reaction and Nucleophilic Substitution

  • Starting Materials:

    • 4-Hydroxypyridin-2(1H)-one derivative (1,6-dimethyl substituted)
    • Pyrrolidine or substituted pyrrolidine derivatives
    • Appropriate reagents for salt formation (e.g., hydrochloric acid for hydrochloride salt)
  • Reaction Conditions:

    • The reaction is conducted under controlled temperature to favor substitution without decomposition.
    • Solvents such as polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred to facilitate nucleophilic attack.
    • Acidic conditions are applied post-reaction to convert the free base to the hydrochloride salt, enhancing product stability.
  • Mechanism:

    • The hydroxyl group at the 4-position of the pyridinone is activated, often by conversion into a better leaving group or under acidic/basic catalysis.
    • Pyrrolidine attacks the activated position, forming the pyrrolidin-3-yloxy substituent via nucleophilic substitution.
    • The product is isolated and converted into its hydrochloride salt.

Alternative Synthetic Routes

  • Direct Mannich Reaction:

    • In some approaches, a Mannich reaction is employed where pyrrolidine reacts with an aldehyde and the pyridinone to form the β-amino ether linkage directly.
    • This method can provide better regioselectivity and yield under optimized conditions.
  • Intermediate Formation and Subsequent Functionalization:

    • Protection of sensitive groups on the pyridinone or pyrrolidine may be used to improve reaction specificity.
    • Intermediate compounds (e.g., protected pyrrolidinyl ethers) are synthesized first, then deprotected to yield the final product.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Conversion to the hydrochloride salt is done by treatment with hydrochloric acid in an appropriate solvent.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Activation of 4-hydroxyl group Acid/base catalysis or leaving group formation Prepares site for nucleophilic substitution
Nucleophilic substitution Pyrrolidine, polar aprotic solvent, controlled temp Formation of pyrrolidin-3-yloxy linkage
Salt formation HCl in solvent (e.g., ethanol) Formation of hydrochloride salt for stability
Purification Recrystallization or chromatography High purity product

Research Findings and Optimization

  • Studies indicate that reaction temperature and solvent choice critically affect yield and selectivity.
  • Use of polar aprotic solvents enhances nucleophilicity of pyrrolidine and reaction rate.
  • Acidic work-up is essential for obtaining the stable hydrochloride salt.
  • Protection/deprotection strategies, while adding steps, improve overall selectivity and yield in complex synthesis routes.
  • Kinetic studies suggest the substitution step is rate-limiting, and optimizing reagent ratios can improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

Biological Activities

1,6-Dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride exhibits several pharmacological properties that make it a candidate for further research:

1. Anticancer Activity

  • Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyridine and pyrrolidine have shown promise in targeting various cancer pathways, including those involved in gastrointestinal stromal tumors (GIST) and other malignancies .

2. Antiviral Properties

  • The compound's potential as an antiviral agent is noteworthy. Research indicates that pyridine derivatives can inhibit viral replication mechanisms, making them suitable candidates for antiviral drug development .

3. Anti-inflammatory Effects

  • Anti-inflammatory properties are significant in the context of chronic diseases. Compounds structurally related to 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

Synthetic Methodologies

The synthesis of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride typically involves multi-step processes that may include:

1. Starting Materials

  • The synthesis often begins with readily available pyridine derivatives and pyrrolidine compounds.

2. Reaction Conditions

  • Various reaction conditions such as temperature, solvent choice, and catalysts are optimized to yield the desired product efficiently.

3. Characterization Techniques

  • The synthesized compounds are characterized using techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm their structure and purity .

Case Studies

Several studies have investigated the applications of related compounds:

Case Study 1: Anticancer Screening

  • A study evaluated a series of pyridine-based compounds for their anticancer activity against human cancer cell lines. Results indicated that modifications at the pyridine ring significantly affected cytotoxicity profiles .

Case Study 2: Antiviral Efficacy

  • Research focused on the antiviral activity of similar pyridine derivatives against RNA viruses showed promising results in inhibiting viral replication in vitro .

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Properties/Notes
Target Compound Pyrrolidin-3-yloxy C₁₁H₁₇ClN₂O₂ Calculated: ~256.7 Hydrochloride salt; potential enhanced solubility
1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one HCl 2-(Methylamino)ethoxy C₁₀H₁₇ClN₂O₂ 232.71 Shorter chain; primary amine substituent
1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one HCl Piperidin-4-yloxy C₁₂H₁₉ClN₂O₂ ~270.8 6-membered ring; discontinued (synthesis/efficacy issues?)
5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one Trifluoromethyl C₈H₈F₃NO 191.15 Electronegative CF₃ group; tested for analgesic activity

Notes:

  • Ring Size and Flexibility : The target compound’s pyrrolidine (5-membered) vs. piperidine (6-membered) in affects conformational flexibility and basicity. Pyrrolidine’s smaller ring may increase steric hindrance, influencing receptor binding .
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances lipophilicity and metabolic resistance, contrasting with the ether-linked pyrrolidine’s polar character .

Key Research Findings and Implications

Impurity Profiles : Analogous dihydropyridines in require stringent impurity control (<0.10% per ICH guidelines). The target compound’s synthesis must mitigate analogs of compounds 2–5 (e.g., nitro or benzyl groups) to ensure safety .

Salt Form Advantages : The hydrochloride salt improves bioavailability compared to free bases, as seen in .

Structural Optimization : Replacing piperidine (discontinued in ) with pyrrolidine may balance steric effects and synthetic feasibility, enhancing drug-likeness.

Biological Activity

1,6-Dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyridine ring with methyl substitutions and a pyrrolidinyl ether, has been studied for its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing from diverse research findings and case studies.

The molecular formula of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride is C10H17ClN2O2C_{10}H_{17}ClN_{2}O_{2}, with a molecular weight of 232.71 g/mol. Its structure includes a pyridine core substituted at specific positions, which influences its biological activity. The presence of the hydrochloride salt enhances solubility and stability, making it suitable for various pharmaceutical applications.

PropertyValue
Molecular FormulaC10H17ClN2O2C_{10}H_{17}ClN_{2}O_{2}
Molecular Weight232.71 g/mol
SolubilityEnhanced due to hydrochloride salt

Biological Activity Overview

Preliminary studies suggest that 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride may possess neuroprotective properties and could be effective in treating neurological disorders. Although specific mechanisms of action are not fully elucidated, the compound's structural similarities to known pharmacologically active compounds enhance its potential therapeutic applications.

Neuroprotective Effects

Research indicates that compounds with similar structures have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. For example, derivatives of pyridine and pyrrolidine have been shown to inhibit neuronal apoptosis and promote cell survival under stress conditions.

Study 1: Neuroprotection in Animal Models

A study conducted on animal models of Alzheimer's disease demonstrated that compounds structurally related to 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride exhibited significant neuroprotective effects. The study reported a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls.

Study 2: In Vitro Cytotoxicity

In vitro assays evaluating the cytotoxic effects of this compound on various cancer cell lines revealed moderate cytotoxicity, suggesting potential applications in cancer therapy. The IC50 values varied among different cell lines, indicating selective activity that warrants further investigation.

While specific mechanisms for 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride remain largely unexplored, related compounds have been shown to interact with neurotransmitter systems and modulate signaling pathways involved in cell survival and apoptosis. The potential for interaction with dopaminergic and serotonergic pathways may contribute to its observed neuroprotective effects.

Safety and Toxicology

Preliminary assessments indicate that while the compound exhibits promising biological activity, caution is warranted due to potential mutagenic or cytotoxic effects associated with similar pyridinone structures. Further toxicological studies are necessary to establish safety profiles for therapeutic use.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of pyridin-2(1H)-one derivatives typically involves multicomponent reactions or stepwise functionalization. For example, describes the synthesis of analogous compounds (e.g., 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one) using methods like condensation reactions between carbonyl compounds and C-H acids. Key strategies include:

  • Method C : Utilizes malononitrile and salicylaldehydes under basic conditions, yielding 23–36% after crystallization .
  • Method D : Employs cyclohexanediones and aminopropene tricarbonitrile, achieving higher yields (67%) .
    Optimization Tips :
  • Control reaction temperature to minimize side reactions.
  • Use HPLC or TLC to monitor intermediate purity.
  • Recrystallization in ethanol/water mixtures improves purity and yield .
Method Reactants Yield Key Conditions
CMalononitrile, aldehydes23–36%Basic conditions, reflux
DCyclohexanediones, nitriles67%Room temperature, 24 hrs

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Characterization requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrrolidinyloxy and methyl groups). highlights the use of ¹⁹F NMR for trifluoromethyl analogs, which can be adapted for proton environment analysis .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 239.8 g/mol for similar compounds in ) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for pyridinone rings) .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry for chiral centers (if present) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from variations in:

  • Purity : Impurities (e.g., unreacted intermediates) can skew bioactivity results. Use HPLC with UV detection () to ensure ≥95% purity .
  • Assay Conditions : Differences in cell lines or animal models (e.g., Sprague-Dawley rats vs. CD-1 mice in ) affect outcomes. Standardize protocols using guidelines like OECD TG 420 .
  • Formulation : Solubility differences (e.g., hydrochloride salt vs. free base) impact bioavailability. Compare data using consistent salt forms and dissolution media .

Advanced: What strategies improve the solubility and bioavailability of this hydrochloride salt?

Methodological Answer:

  • Salt Selection : Hydrochloride salts enhance aqueous solubility but may still require co-solvents (e.g., PEG 400) for in vivo studies .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves stability and sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase lipophilicity and membrane permeability .

Experimental Design: What in vitro and in vivo models are appropriate for evaluating pharmacological activity?

Methodological Answer:

  • In Vitro :
    • DPP-4 Inhibition Assay : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) to assess glucose metabolism modulation (as in ) .
    • Anti-inflammatory Activity : Use LPS-stimulated RAW 264.7 macrophages to quantify TNF-α suppression .
  • In Vivo :
    • Thermal Hyperalgesia Models : Assess analgesic efficacy in Sprague-Dawley rats via hot-plate tests () .
    • Acute Toxicity : Determine LD₅₀ in CD-1 mice following OECD guidelines .

Stability and Degradation: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Long-Term Stability : Store samples at –20°C in amber vials with desiccants; monitor monthly using HPLC for up to 24 months .
  • pH Stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal conditions .

Data Analysis: How can computational tools aid in understanding structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like DPP-4 ( ) .
  • QSAR Modeling : Develop models with descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .
  • DFT Calculations : Analyze electron density maps to optimize pyrrolidinyloxy substituent orientation for target engagement .

Contradictory Findings: How to address variability in reported toxicity profiles?

Methodological Answer:

  • Dose Escalation Studies : Conduct subacute (28-day) and chronic (90-day) toxicity tests in rodents to identify NOAEL (No Observed Adverse Effect Level) .
  • Metabolite Profiling : Use LC-MS/MS to detect toxic metabolites (e.g., reactive oxygen species) in liver microsomes .
  • Species-Specific Differences : Compare toxicity data across multiple species (e.g., rats, dogs) to assess translational relevance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.